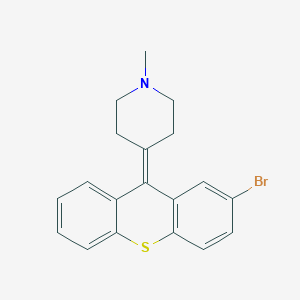

4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine

Beschreibung

4-(2-Bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine is a heterocyclic compound featuring a thioxanthene core substituted with a bromine atom at position 2 and a 1-methylpiperidine group attached via a ylidene linkage. The thioxanthene scaffold, a tricyclic system with a sulfur atom replacing the oxygen of xanthene, confers unique electronic and steric properties. The 1-methylpiperidine moiety contributes to the compound’s basicity and solubility profile. Such structural features make this compound of interest in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, given the historical use of thioxanthene derivatives in antipsychotics like zuclopenthixol .

Eigenschaften

IUPAC Name |

4-(2-bromothioxanthen-9-ylidene)-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNS/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGZJXZINNENOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Br)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10605944 | |

| Record name | 4-(2-Bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16386-67-7 | |

| Record name | 4-(2-Bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10605944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine typically involves the reaction of 2-bromo-9H-thioxanthone with 1-methylpiperidine. The reaction is usually carried out in the presence of glacial acetic acid and absolute ethanol as solvents . The reaction conditions often require refluxing the mixture to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Bromine-Specific Reactions

The 2-bromo substituent on the thioxanthene ring enables key cross-coupling reactions:

Suzuki-Miyaura Coupling

The bromine atom undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. For example:

Reaction :

4-(2-Bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine + ArB(OH)₂ → 4-(2-Ar-9H-thioxanthen-9-ylidene)-1-methylpiperidine

Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: THF/H₂O or DMF (80–100°C, 12–24 h)

Yield : 60–85% (estimated from analogous thioxanthene bromides) .

Buchwald-Hartwig Amination

The bromine can be replaced with amines via Pd catalysis:

Reaction :

4-(2-Bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine + R₂NH → 4-(2-NR₂-9H-thioxanthen-9-ylidene)-1-methylpiperidine

Conditions :

Nucleophilic Aromatic Substitution

Electron-deficient thioxanthene systems allow substitution with strong nucleophiles (e.g., alkoxides):

Reaction :

4-(2-Bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine + NaOR → 4-(2-OR-9H-thioxanthen-9-ylidene)-1-methylpiperidine

Conditions :

Reactivity of the Thioxanthene Core

The thioxanthene scaffold participates in electrophilic substitutions and redox reactions:

Electrophilic Aromatic Substitution

The 9-ylidene position and sulfur atom activate the ring for:

-

Sulfonation : H₂SO₄/SO₃ at 50°C (yielding sulfonated derivatives).

Oxidation/Reduction

-

Reduction of the Ylidene Bond : Catalytic hydrogenation (H₂/Pd/C) converts the exocyclic double bond to a single bond, yielding 4-(2-bromo-9,10-dihydrothioxanthen-9-yl)-1-methylpiperidine.

-

Sulfur Oxidation : Treating with mCPBA forms sulfoxide or sulfone derivatives .

Piperidine Functionalization

The 1-methylpiperidine group undergoes:

N-Methyl Oxidation

Rare under standard conditions due to steric hindrance but feasible with strong oxidizers (e.g., KMnO₄/H⁺) to form 1-piperidinone derivatives.

Ring-Opening Reactions

Acid-catalyzed cleavage (e.g., HBr/AcOH) yields secondary amines or alkyl bromides.

Thermal and Photochemical Behavior

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a thioxanthene core, which is known for its photophysical properties, combined with a piperidine moiety that can enhance its biological activity. The synthesis of this compound can be approached through several methodologies, typically involving the formation of the thioxanthene structure followed by functionalization to introduce the piperidine component. Common synthetic routes include:

- Formation of Thioxanthene Core : Utilizing cyclization reactions to create the thioxanthene framework.

- Functionalization : Introducing the piperidine group via nucleophilic substitution or coupling reactions.

Spectroscopic Analysis

The structural characterization of 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine can be achieved using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.

- Mass Spectrometry (MS) : Useful for determining molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Biological Applications

The potential biological applications of 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine are diverse and include:

Anticancer Activity

Research indicates that compounds with thioxanthene structures may exhibit anticancer properties. The compound's ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation could be explored in future studies.

Antimicrobial Properties

Given the increasing resistance to conventional antibiotics, the antimicrobial potential of this compound could be significant. Preliminary studies could assess its efficacy against various bacterial strains.

Photodynamic Therapy

The photophysical properties of thioxanthenes suggest potential applications in photodynamic therapy (PDT) for cancer treatment. The compound could be activated by light to produce reactive oxygen species that selectively kill cancer cells.

Wirkmechanismus

The mechanism of action of 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine involves its interaction with specific molecular targets. The bromine atom and the thioxanthene core play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(9H-thioxanthen-9-ylidene)piperidinium Hydrogen Maleate (CAS 13187-06-9)

This analog shares the thioxanthene-ylidene and 1-methylpiperidine framework but lacks the bromine substituent. Instead, it exists as a maleate salt, enhancing its aqueous solubility compared to the free base.

9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene 10-Oxide (CAS 314-01-2)

Here, the sulfur in the thioxanthene is oxidized to a sulfoxide (10-oxide), increasing polarity and reducing lipophilicity. The molecular formula (C₁₉H₁₉NOS, MW 309.43 g/mol) contrasts with the brominated compound’s higher estimated MW (~390 g/mol). The sulfoxide group introduces chiral centers and modulates pKa (predicted 8.72 ± 0.20), whereas bromine’s electron-withdrawing effect may lower basicity in the target compound .

Acridin-9-ylidene Derivatives (e.g., 10-Methylacridinium-9-yl Derivatives)

Acridine analogs replace thioxanthene’s sulfur with nitrogen, creating a positively charged core. This difference significantly impacts electronic properties—acridines are stronger π-deficient systems, favoring intercalation with DNA. The brominated thioxanthene derivative, with its neutral core and sulfur atom, may exhibit distinct binding modes in biological targets .

Physicochemical Properties

Pharmacological Activity

Thioxanthene derivatives are known for dopamine receptor antagonism, a trait shared with antipsychotics. The bromine substituent in the target compound may enhance lipid solubility, improving blood-brain barrier penetration compared to non-halogenated analogs like the maleate salt . However, the sulfoxide analog’s polarity might limit CNS uptake despite its structural similarity . Acridine derivatives, conversely, exhibit DNA intercalation and antimicrobial activity, highlighting how core heterocycle substitutions dictate therapeutic profiles .

Key Research Findings

- Electronic Effects: Bromine’s electron-withdrawing nature increases electrophilicity at the ylidene carbon, making the compound more reactive in nucleophilic additions compared to non-halogenated analogs .

- Conformational Analysis : The thioxanthene ring’s puckering (influenced by bromine’s steric bulk) may adopt distinct conformations compared to planar acridine systems, affecting binding to biological targets .

- Pharmacokinetics : Higher lipophilicity from bromine could enhance tissue distribution but may also increase toxicity risks, as seen in halogenated pharmaceuticals .

Biologische Aktivität

4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine is a thioxanthene derivative characterized by its unique structure, which includes a bromine atom and a piperidine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : CHBrNS

- Molecular Weight : 372.3 g/mol

- CAS Number : 16386-67-7

The synthesis typically involves the reaction of 2-bromo-9H-thioxanthone with 1-methylpiperidine in the presence of solvents such as glacial acetic acid and absolute ethanol.

The biological activity of 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, potentially modulating the activity of specific biological pathways.

Therapeutic Potential

Research indicates that thioxanthene derivatives exhibit a range of therapeutic effects, including:

- Antitumor Activity : Some studies suggest that compounds within this class may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antiparasitic Effects : Thioxanthene derivatives have been explored for their potential in treating parasitic infections, demonstrating efficacy against certain protozoa and helminths.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For instance, studies focusing on phospholipidosis—a pathological condition characterized by the accumulation of phospholipids—have shown that certain thioxanthene derivatives can inhibit lysosomal phospholipase A2 (PLA2), which is involved in lipid metabolism. This inhibition may serve as a predictive marker for drug-induced phospholipidosis .

Comparative Analysis with Similar Compounds

A comparative analysis with other thioxanthene derivatives reveals that structural modifications significantly influence biological activity. For example:

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 4-(9H-thioxanthen-9-ylidene)-1-methylpiperidine | CHNS | 5.1 | Antitumor |

| 2-bromo-9H-thioxanthone | CHBrOS | 3.8 | Antiparasitic |

These variations highlight the importance of substituents in modulating pharmacological properties .

Case Study 1: Antitumor Activity

A study investigating the antitumor properties of thioxanthene derivatives found that compounds similar to 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Case Study 2: Antiparasitic Efficacy

Another research effort focused on evaluating the antiparasitic activity of thioxanthene derivatives. The findings indicated that these compounds could effectively inhibit the growth of Plasmodium species, suggesting their potential use in treating malaria .

Q & A

Basic Research Questions

Q. How can researchers systematically design synthetic routes for 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine, and what optimization strategies are critical for improving yield?

- Methodology :

- Retrosynthetic Analysis : Break down the target molecule into simpler intermediates (e.g., 2-bromothioxanthenone and 1-methylpiperidine derivatives). Prioritize stable intermediates to minimize side reactions .

- Catalyst Screening : Test palladium-based catalysts for cross-coupling steps and evaluate solvent systems (e.g., DMF vs. THF) to enhance reaction efficiency.

- Purification Protocols : Use column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are essential for characterizing the structure and purity of this compound, and how should contradictory data (e.g., NMR vs. mass spectrometry) be resolved?

- Methodology :

- Multi-Technique Validation : Combine / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For purity, use TLC and elemental analysis.

- Data Reconciliation : If NMR peaks suggest impurities but HRMS indicates purity, perform additional 2D NMR (e.g., COSY, NOESY) to identify stereochemical anomalies or solvent interactions .

Q. How can researchers experimentally validate the proposed reaction mechanism for the formation of the thioxanthene-piperidine backbone?

- Methodology :

- Isotopic Labeling : Use -labeled intermediates to track bond formation via NMR.

- Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to identify rate-determining steps and intermediate stability .

Q. What are the best practices for analyzing the thermal stability and decomposition pathways of this compound under varying storage conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (5°C/min) to identify decomposition thresholds.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile degradation products and correlate with TGA data to propose decomposition mechanisms .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the electronic properties and reactivity of 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.

- Molecular Dynamics Simulations : Model solvent interactions to predict solubility and stability in polar/non-polar media .

Q. What statistical approaches are recommended for resolving contradictions between experimental data (e.g., biological activity vs. theoretical predictions)?

- Methodology :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in biological assay datasets.

- Bayesian Inference : Quantify uncertainty in computational models by comparing posterior distributions with experimental IC values .

Q. How does the stereochemistry at the piperidine ring influence the compound’s biological or catalytic activity, and what experimental methods can elucidate this?

- Methodology :

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column and validate configurations via circular dichroism (CD) spectroscopy.

- Docking Simulations : Perform molecular docking (AutoDock Vina) to compare binding affinities of enantiomers with target receptors .

Q. What interdisciplinary strategies integrate chemical software (e.g., COMSOL Multiphysics) to optimize reaction conditions or scale-up processes?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.